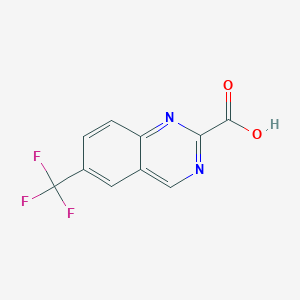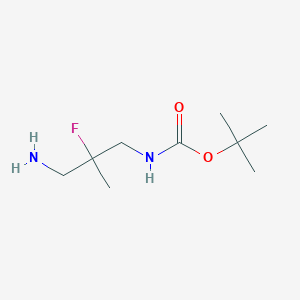
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate (TBAFC) is a relatively new organic compound that has recently been used in a variety of scientific research applications. It is a derivative of carbamate, which is a type of organic compound that contains a carbamate group, consisting of a carbonyl group and an amine group. TBAFC has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
科学的研究の応用
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has been used in a variety of scientific research applications, including biochemistry, molecular biology, and pharmacology. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug delivery systems. It has also been used in the study of enzyme-substrate interactions, and in the development of novel drugs.
作用機序
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate acts as a competitive inhibitor of enzymes, meaning it can bind to the active site of an enzyme and prevent the substrate from binding. The mechanism of action of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is not completely understood, but it is thought to involve the formation of a covalent bond between the carbamate group of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate and the enzyme.
Biochemical and Physiological Effects
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including chymotrypsin, trypsin, and thrombin. In addition, it has been found to inhibit the binding of several proteins, including the adenosine triphosphate (ATP) binding cassette (ABC) transporter proteins. It has also been found to inhibit the release of histamine from mast cells, and to reduce inflammation.
実験室実験の利点と制限
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has a number of advantages and limitations for laboratory experiments. One of the main advantages of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate is its low toxicity, making it safe to use in laboratory experiments. In addition, it is relatively stable, meaning it can be stored for long periods of time without degradation. However, it is not very soluble in water and is not very soluble in organic solvents, making it difficult to use in certain laboratory experiments.
将来の方向性
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate has a number of potential future directions. One potential direction is the development of novel drugs based on the structure of tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate. In addition, tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate could be used to study the mechanisms of action of other enzymes and proteins, and to study the effects of inhibitors on these enzymes and proteins. Finally, tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate could be used as a tool to study the effects of environmental toxins on the human body.
合成法
Tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate can be synthesized by the reaction of tert-butyl isocyanate and 3-amino-2-fluoro-2-methylpropyl amine. The reaction is carried out in a solvent such as methanol, and is usually carried out at a temperature of about 70°C. The reaction is catalyzed by a base such as pyridine, and the resulting product is a colorless, viscous liquid.
特性
IUPAC Name |
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2O2/c1-8(2,3)14-7(13)12-6-9(4,10)5-11/h5-6,11H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAZASCRLGCQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

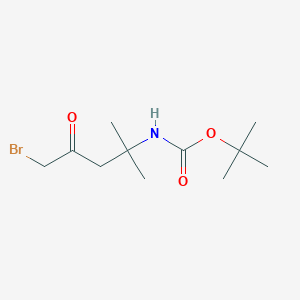

![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)

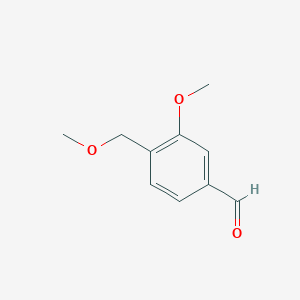
![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)
![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)

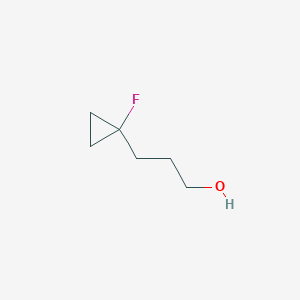

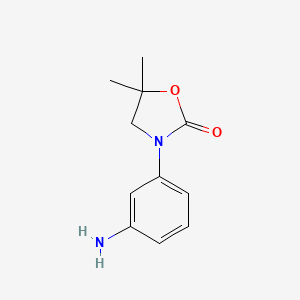
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
